molecular formula C20H12F2N2OS B2879772 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide CAS No. 477569-69-0

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide

Cat. No. B2879772
M. Wt: 366.39
InChI Key: WYCLFVSBFWBYHF-UHFFFAOYSA-N
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Description

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties . A number of new 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3 H )-one compounds were synthesized and screened for their inherent antibacterial potential .


Synthesis Analysis

Benzothiazole derivatives are synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A copper-promoted [3 + 1 + 1]-type cyclization reaction enables a selective construction of 2-aryl or 2-benzyl substituted benzothiazoles from o-iodoaniline derivatives, S 8, and N-tosylhydrazones depending on the reaction system .


Molecular Structure Analysis

The structure of benzothiazole derivatives was analyzed based on IR, 1 H, 13 C NMR and mass spectral data .


Chemical Reactions Analysis

Benzothiazole derivatives show similar absorption maxima but quite different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process .


Physical And Chemical Properties Analysis

Benzothiazole derivatives show luminescent properties and are used in white light emission . They also exhibit bright blue-violet, green and orange emission in aggregated states .

Scientific Research Applications

Antitumor Properties and Mechanisms

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide and its derivatives have been extensively studied for their potent antitumor activities. The research has highlighted their synthesis, in vitro biological properties, and mechanisms of action against various cancer cell lines.

  • Synthetic Routes and Cytotoxicity : Synthetic routes for mono- and difluorinated 2-(4-aminophenyl)benzothiazoles have been developed, showing potent cytotoxicity in vitro against human breast cancer cell lines MCF-7 and MDA 468, but inactive against prostate, nonmalignant breast, and colon cells. The study demonstrated the importance of fluorination and specific substitutions on the benzothiazole nucleus for antitumor activity (Hutchinson et al., 2001).

  • Metabolic Formation and Biological Properties : Investigation into the metabolic oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles revealed insights into the mode of action. Differential uptake and metabolism by cancer cell lines underline the selective profile of anticancer activity, with significant inhibitory effects on breast cancer cell lines (Kashiyama et al., 1999).

  • Intramolecular Cyclization for Benzothiazole Formation : A method for the intramolecular cyclization of thiobenzamides to benzothiazoles, utilizing aryl radical cations, has been developed. This method offers a novel synthetic pathway for the preparation of benzothiazole derivatives with potential antitumor activities (Downer-Riley & Jackson, 2008).

  • Antiproliferative Activity and Apoptosis Induction : A series of N-1,3-benzothiazol-2-ylbenzamide derivatives were synthesized and showed significant antiproliferative activity on human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. The compounds induced apoptosis, particularly in MCF-7 cancer cell lines, highlighting their potential as novel apoptosis inducers (Corbo et al., 2016).

Future Directions

Benzothiazole derivatives have been investigated extensively and associated with diverse biological activities. They are also used as electrophosphorescent emitter in OLEDs . The future development trend and prospect of the synthesis of benzothiazole derivatives are promising .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2N2OS/c21-13-7-5-8-14(22)18(13)19(25)23-15-9-2-1-6-12(15)20-24-16-10-3-4-11-17(16)26-20/h1-11H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCLFVSBFWBYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide

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